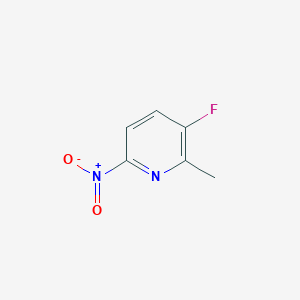

3-Fluoro-2-methyl-6-nitropyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

Fluorinated heterocyclic compounds represent a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. mdpi.comntnu.no The incorporation of fluorine into heterocyclic structures, such as pyridine (B92270), can dramatically alter the parent molecule's physical, chemical, and biological properties. nih.gov Due to fluorine's high electronegativity and small atomic size, its introduction can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. nih.gov These advantageous modifications have led to the inclusion of fluorinated heterocycles in a significant portion of pharmaceuticals, with some estimates suggesting they are present in 20-30% of all pharmaceutical products and 30-40% of agrochemicals. nih.gov In materials science, these compounds are utilized for creating novel materials with unique optical and electronic properties. mdpi.comntnu.no The development of efficient methods for introducing fluorine into these ring systems is a challenging but vital area of current organic chemistry research. ntnu.no

Structural Attributes of Pyridine Frameworks Bearing Halogen and Nitro Substituents

The pyridine ring is an electron-deficient aromatic system, and its reactivity is further influenced by the presence of substituents. Halogens and nitro groups, both being electron-withdrawing, significantly impact the electronic distribution within the ring. The nitro group (NO₂) is a particularly strong electron-withdrawing group that facilitates nucleophilic aromatic substitution by stabilizing the intermediate anionic species (Meisenheimer complex). mdpi.comnih.govnih.gov This makes the nitro group a good leaving group in such reactions, often enabling its replacement by a variety of nucleophiles. mdpi.comnih.gov

The position of these substituents is critical. For instance, the presence of a nitro group ortho or para to a leaving group (like a halogen) strongly activates the ring for nucleophilic attack at that position. nih.gov In the case of 3-fluoro-2-methyl-6-nitropyridine, the fluorine atom is at the 3-position, the methyl group at the 2-position, and the nitro group at the 6-position. The nitro group's strong electron-withdrawing effect, combined with the electronegativity of the fluorine atom, makes the pyridine core highly electron-deficient, influencing its potential reaction pathways.

Contextualization of this compound within Pyridine Chemistry Research

This compound is a substituted pyridine derivative available commercially as a research chemical. aksci.comsigmaaldrich.comambeed.com Its specific role in published academic research is not prominent; however, its structure places it firmly within the class of functionalized nitropyridines used as synthetic building blocks. nih.govgoogle.com The presence of three distinct functional groups—a fluoro, a methyl, and a nitro group—on the pyridine core makes it a potentially versatile intermediate for synthesizing more complex molecules. Based on the established reactivity of related compounds, the nitro group could serve as a leaving group for nucleophilic substitution, while the fluorine and methyl groups modulate the reactivity and provide additional sites for functionalization. mdpi.comnih.gov Its value lies in its potential as a starting material for creating novel derivatives with applications in medicinal chemistry and materials science. sigmaaldrich.comsmolecule.com

Table 1: Chemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1805069-44-6 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C6H5FN2O2 | sigmaaldrich.com |

| Molecular Weight | 156.12 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Overview of Key Academic Research Trajectories for Related Compounds

The academic research surrounding compounds structurally related to this compound provides insight into its potential applications. A significant research trajectory involves the use of nitropyridines as precursors in nucleophilic aromatic substitution reactions. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully displaced by fluoride (B91410) ions and other heteroatomic nucleophiles to generate functionalized pyridines. mdpi.comnih.gov This highlights a common strategy where the nitro group is used as a handle to introduce diverse functionalities.

Another key area of research is the synthesis of biologically active molecules. Nitropyridine derivatives are frequently used as intermediates in the creation of compounds with potential therapeutic applications, including herbicidal and anticancer activities. nih.gov For instance, 2-chloro-5-nitropyridine (B43025) serves as a starting material for molecules designed to target cancer cell lines. nih.gov Similarly, studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide have explored the synthesis of hydrazones with potential biological activity. mdpi.com

Furthermore, research into the synthesis of 2-methyl- and 2-arylvinyl-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. nih.gov The development of novel fluorination methods, particularly for electron-rich aromatic systems like pyridine where fluorination can be challenging, is also an active field. researchgate.net The use of pyridine N-oxides, for instance, has been explored as a strategy to direct fluorination to the meta position. researchgate.net

Table 2: Research Trajectories of Related Substituted Pyridines This interactive table provides examples of related compounds and their documented research focus.

| Compound Name | Research Focus/Application | Source |

|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | Nucleophilic aromatic substitution of the nitro group with fluoride. | mdpi.comnih.gov |

| 2-Chloro-5-nitropyridine | Synthesis of precursors for anticancer agents. | nih.gov |

| 2-Methyl-3,5-dinitropyridine (B14619359) | Condensation reactions and subsequent nucleophilic substitution of the nitro group. | nih.gov |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide | Synthesis of hydrazone derivatives for biological activity studies. | mdpi.com |

| 3-Bromo-4-nitropyridine (B1272033) N-oxide | Direct fluorination at the meta position to produce 3-fluoro-4-nitropyridine (B80604) N-oxide. | researchgate.net |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methyl-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWPGRDXFQMCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Fluoro 2 Methyl 6 Nitropyridine

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the molecule with the desired substituents in predetermined positions, often providing a high degree of control over the final structure.

Multi-step Synthetic Sequences from Simpler Precursors

The construction of the 2,3,6-trisubstituted pyridine (B92270) skeleton of 3-Fluoro-2-methyl-6-nitropyridine can be achieved through various multi-step sequences starting from basic building blocks. These methods focus on the strategic formation of the pyridine ring. nih.govresearchgate.netacs.orgoup.com One notable approach involves the palladium-catalyzed reaction of isoxazolinones with vinylketones, which allows for the scalable and practical synthesis of diverse 2,3,6-trisubstituted pyridines. nih.gov Another strategy employs a copper-catalyzed one-pot synthesis from saturated ketones and alkynones or 1,3-dicarbonyl compounds, offering a convenient route with good functional group tolerance. researchgate.net Additionally, domino reactions using enolizable ketones, ammonia (B1221849), and enones derived from Mannich bases provide an environmentally friendly, water-mediated synthesis of these complex pyridines. acs.org

These multi-component reactions are advantageous as they allow for the assembly of complex molecules in a single step from readily available starting materials. For instance, a three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia can yield nitropyridines that are otherwise difficult to synthesize. nih.gov

Regioselective Fluorination Strategies

Introducing a fluorine atom at a specific position on the pyridine ring is a critical step that often requires specialized techniques due to the electron-deficient nature of the ring. Direct fluorination of pyridines can be challenging, particularly at the meta position. researchgate.net

One innovative approach involves the use of pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be further manipulated. nih.gov This method has been shown to be effective for introducing fluorine at the meta position. researchgate.netnih.gov Another strategy is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by fluorination, although its success can be variable. cdnsciencepub.comgoogle.com

The table below summarizes some regioselective fluorination methods.

| Starting Material | Reagent(s) | Product | Reference |

| 3-bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (B91410) (TBAF) | 3-fluoro-4-nitropyridine N-oxide | nih.gov |

| 2-amino-5-nitropyridine | Diazotization in 60% HF | 2-fluoro-5-nitropyridine (B1295090) | cdnsciencepub.com |

| 2-amino-3-methylpyridine | Diazotization, then fluorination | 2-fluoro-3-methylpyridine |

Introduction of Nitro and Methyl Functionalities at Specific Positions

The placement of the nitro and methyl groups at the C6 and C2 positions, respectively, is crucial for the identity of the final compound. The nitro group is typically introduced through nitration reactions. However, direct nitration of the pyridine ring can be difficult and often requires harsh conditions. researchgate.net

A common method for synthesizing compounds with a similar substitution pattern, such as 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, involves the nitration of a pre-existing substituted pyridine, for example, 2-methyl-6-(trifluoromethyl)pyridine, using a mixture of nitric acid and sulfuric acid. The methyl group can be present in the initial building blocks used in a de novo synthesis or introduced through specific reactions on a pre-formed pyridine ring.

Transformative Synthesis from Pre-existing Pyridine Scaffolds

This approach utilizes a pyridine ring that already contains some of the desired functional groups or can be readily modified to introduce them.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (HALEX) reactions are a common and effective method for introducing fluorine into a pyridine ring. This typically involves replacing a chlorine or bromine atom with a fluorine atom using a fluoride salt. The reactivity of the halogen to be replaced is influenced by the electronic effects of other substituents on the ring.

For instance, the synthesis of 2-fluoro-3-nitropyridine (B72422) and 2-fluoro-5-nitropyridine has been achieved by treating the corresponding chloropyridines with potassium fluoride in dimethylformamide. researchgate.net The presence of a nitro group can activate an adjacent halogen for nucleophilic substitution. Similarly, 4-Fluoro-3-nitropyridine can be synthesized from 2,4-dichloro-3-nitropyridine (B57353) via a two-step halogen exchange.

The table below illustrates examples of halogen exchange reactions.

| Starting Material | Fluorinating Agent | Product | Reference |

| 2-chloro-3-nitropyridine (B167233) | Potassium fluoride (KF) | 2-fluoro-3-nitropyridine | researchgate.net |

| 2,4-dichloro-3-nitropyridine | Potassium fluoride (KF) | 4-Fluoro-3-nitropyridine | |

| 2-bromo-3-methylpyridine | Potassium fluoride (KF) or TBAF | 2-fluoro-3-methylpyridine |

Nitration Reactions on Substituted Pyridines and Mechanistic Insights

The introduction of a nitro group onto a substituted pyridine ring is a key transformation. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, challenging. vaia.com

A significant advancement in pyridine nitration involves the use of dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide or sodium bisulfite. ntnu.nopsu.edursc.org The mechanism of this reaction is not a direct electrophilic attack. Instead, it proceeds through the formation of an N-nitropyridinium intermediate. researchgate.netntnu.nopsu.edu This intermediate then reacts with a nucleophile, like bisulfite, to form dihydropyridine (B1217469) adducts. psu.edursc.org A subsequent intramolecular rearrangement, proposed to be a nih.govpsu.edu sigmatropic shift of the nitro group, leads to the formation of the 3-nitropyridine (B142982) product. researchgate.netpsu.edursc.org

The position of the nitro group is directed by the existing substituents on the pyridine ring. For example, nitration of 3-fluoropyridine (B146971) N-oxide yields the 4-nitro compound, indicating that the directing effect of the N-oxide group can overcome that of the fluorine atom. rsc.org In the case of 3-substituted pyridines, nitration with N₂O₅/NaHSO₃ generally occurs at the 5-position. rsc.org

Methylation or Functionalization at the 2-Position

The introduction of a methyl group at the 2-position of the pyridine ring is a critical step in the synthesis of this compound. Various C-H methylation and functionalization strategies have been developed for pyridine and its derivatives, which are applicable to the synthesis of this specific compound.

Transition-metal catalysis is a prominent strategy for the C-H functionalization of pyridines. beilstein-journals.orgbohrium.com These reactions can introduce alkyl groups, among others, directly onto the pyridine ring. beilstein-journals.org For instance, Rh-catalyzed ortho-selective C-H methylation has been reported, utilizing methyl sources like MeBF₃K. rsc.org Another approach involves cobalt-catalyzed C-H methylation, where a directing group on the pyridine nitrogen coordinates to the metal catalyst, guiding the methylation to the desired position. rsc.org While classical methods often require harsh conditions, modern techniques aim for higher selectivity and milder conditions. beilstein-journals.org The Catellani reaction, for example, uses a norbornene co-catalyst to direct palladium to the ortho position for subsequent methylation. rsc.org

Functionalization at the 2-position is also influenced by the substituents already present on the pyridine ring. For 3-substituted pyridines, those with 3-halo, alkoxy, or cyano groups tend to react selectively at the 2-position. nih.govacs.org This selectivity is crucial when planning the synthetic route for this compound. The synthesis of 2-methyl-3-nitropyridines has been achieved from 2-chloro-3-nitropyridines through a reaction with diethyl malonate, followed by hydrolysis and decarboxylation. nih.gov Furthermore, direct C-H fluorination methods have been developed, which can be followed by nucleophilic aromatic substitution (SNAr) to introduce other functionalities. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with certain nucleophiles is significantly faster than that of 2-chloropyridine, highlighting the utility of fluorinated intermediates. nih.govacs.org

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Rh-catalyzed C-H Methylation | Rh / MeBF₃K | Ortho-selective methylation directed by N-based groups. | rsc.org |

| Co-catalyzed C-H Methylation | Co / Grignard Reagents | Directing group on pyridine nitrogen guides alkylation. | rsc.org |

| Catellani Reaction | Pd / Norbornene | Transient mediator directs palladium to the ortho position for methylation. | rsc.org |

| Malonic Ester Synthesis | Diethyl malonate / H₂SO₄ | Converts 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines. | nih.gov |

| C-H Fluorination & SNAr | AgF₂ / Nucleophile | Selective fluorination at the 2-position followed by substitution. | nih.govacs.org |

Innovative Synthetic Techniques and Methodological Advancements

Recent advancements in synthetic chemistry offer more efficient, selective, and sustainable routes for the preparation of complex pyridine derivatives.

Catalytic Approaches in Pyridine Functionalization

Catalysis is at the forefront of modern synthetic strategies for functionalizing pyridines. Transition-metal-catalyzed C-H functionalization has become a powerful tool, allowing for the direct introduction of various functional groups onto the pyridine scaffold, thus avoiding the need for pre-functionalized substrates. beilstein-journals.orgbohrium.com This approach enhances atom economy and reduces waste. bohrium.com Catalytic systems involving transition metals like palladium, rhodium, and iridium, as well as rare earth metals, have been successfully employed for C-H alkylation, arylation, and borylation of the pyridine ring. beilstein-journals.orgsnnu.edu.cn

Photoredox catalysis represents another innovative frontier, enabling the generation of reactive radical intermediates under mild conditions. bohrium.comacs.org For example, visible-light photocatalysis has been used for synthesizing pyridine derivatives through radical-mediated pathways. numberanalytics.com This method harnesses the unique reactivity of pyridinyl radicals, which can be generated from pyridinium (B92312) ions and subsequently coupled with other radicals, offering distinct positional selectivity compared to classical methods like the Minisci reaction. acs.org Electrocatalysis, which uses an electric potential to drive reactions, has also been applied to pyridine synthesis. numberanalytics.com These modern catalytic methods often provide access to functionalized pyridines that are challenging to obtain through traditional means. beilstein-journals.org

| Catalytic Approach | Description | Advantages | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Direct C-H functionalization using catalysts based on Pd, Rh, Ir, and rare earth metals. | High atom economy, avoids pre-functionalization, high selectivity. | beilstein-journals.orgbohrium.comsnnu.edu.cn |

| Photoredox Catalysis | Uses light to activate catalysts, generating radical intermediates for pyridine functionalization. | Mild reaction conditions, unique reactivity pathways, distinct regioselectivity. | bohrium.comacs.orgnumberanalytics.com |

| Electrocatalysis | Employs electric potential to drive catalytic oxidation or reduction reactions for pyridine synthesis. | Can offer alternative reactivity and avoid harsh chemical oxidants/reductants. | numberanalytics.com |

Green Chemistry Principles in Synthesis Design

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijarsct.co.innih.govacs.org The development of biocatalysts, or enzyme-based catalysts, is another area of growing interest, offering high selectivity under mild reaction conditions. ijarsct.co.in Furthermore, the use of novel green solvents, such as deep eutectic solvents (DES), which are often non-toxic and biodegradable, is being explored for pyridine synthesis. ijarsct.co.in Iron-catalyzed reactions are also gaining attention as iron is an abundant, inexpensive, and less toxic metal compared to many precious metal catalysts. rsc.org

Flow Chemistry and Continuous Reactor Applications

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers significant advantages for the synthesis of pyridine derivatives, including the target compound. numberanalytics.com This technology provides superior control over reaction parameters such as temperature and mixing, leading to improved safety, efficiency, and scalability. numberanalytics.comorganic-chemistry.orgyoutube.com The enhanced heat and mass transfer in microreactors can dramatically reduce reaction times and improve yields. numberanalytics.combeilstein-journals.org

Continuous flow systems are particularly beneficial for hazardous reactions, such as nitrations, by minimizing the accumulation of potentially explosive intermediates. researchgate.net The synthesis of 4-nitropyridine (B72724) N-oxide, a related intermediate, has been successfully demonstrated in a continuous flow system with high yield and selectivity. researchgate.net Flow reactors have also been used for the α-methylation of pyridines, offering a greener and more efficient protocol compared to traditional batch methods by simplifying work-up procedures and reducing waste. researchgate.net The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have both been adapted to continuous flow microwave reactors, allowing for one-step preparations without the isolation of intermediates. beilstein-journals.org

| Application | Key Advantages | Example | Reference |

|---|---|---|---|

| N-Oxidation of Pyridines | Safer, greener, and more efficient than batch reactors; high stability and catalyst activity over long operational times. | Formation of various pyridine N-oxides in very good yields using a packed-bed microreactor. | organic-chemistry.org |

| Nitration of Pyridines | Minimizes accumulation of energetic intermediates, enabling safer scale-up. | Two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide with high yield and selectivity. | researchgate.net |

| α-Methylation of Pyridines | Shorter reaction times, increased safety, avoidance of work-up, reduced waste. | Selective methylation using a packed column with Raney® nickel. | researchgate.net |

| Bohlmann-Rahtz Synthesis | Allows for one-step synthesis without isolation of intermediates. | Continuous processing in a microwave flow reactor to give trisubstituted pyridines. | beilstein-journals.org |

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methyl 6 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 3-Fluoro-2-methyl-6-nitropyridine. The electron-deficient pyridine (B92270) ring, further activated by the strongly electron-withdrawing nitro group, facilitates the attack of nucleophiles. The substitution can occur at two principal positions: the carbon bearing the nitro group and the carbon bonded to the fluorine atom.

Displacement of the Nitro Group by Various Nucleophiles

The nitro group at the 6-position of the pyridine ring is an effective leaving group in SNAr reactions, particularly when activated by the ring nitrogen and the ortho- and para-directing effects of the substituents. Studies on analogous nitropyridine systems have demonstrated the facility of this displacement by a range of nucleophiles.

For instance, research on substituted 2-nitropyridines has shown that the nitro group can be efficiently displaced by fluoride (B91410) ions. researchgate.netakjournals.comresearchgate.net In a related study, the nitro group of methyl 3-nitropyridine-4-carboxylate was successfully substituted by various heteroatomic nucleophiles, including oxygen, nitrogen, and sulfur-based species, as well as by fluoride anions. nih.govmdpi.com This highlights the general applicability of the nitro group as a leaving group in this class of compounds.

Specifically, in reactions involving 2-methyl-3-nitropyridines, sulfur nucleophiles have been shown to selectively displace the nitro group at the 3-position, even in the presence of other potential leaving groups. nih.gov This regioselectivity underscores the strong activation provided by the pyridine nitrogen and the influence of the substituent pattern on the reaction outcome.

The following table summarizes representative nucleophilic substitution reactions where a nitro group is displaced in nitropyridine derivatives, providing insights into the potential reactivity of this compound.

| Substrate | Nucleophile | Product | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | nih.govmdpi.com |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | 3-Methoxy-2-[¹⁸F]fluoropyridine | researchgate.netakjournals.comresearchgate.net |

| 3-Methyl-2-nitropyridine (B96847) | [¹⁸F]Fluoride | 3-Methyl-2-[¹⁸F]fluoropyridine | researchgate.netakjournals.comresearchgate.net |

| 2-Methyl-3,5-dinitropyridine (B14619359) | Thiophenols | 2-Methyl-3-nitro-5-(arylthio)pyridines | nih.gov |

Reactions Involving the Fluorine Atom

While the nitro group is a primary site for nucleophilic attack, the fluorine atom at the 3-position can also undergo displacement, although this is generally more challenging compared to substitutions at the 2- and 4-positions of the pyridine ring. acs.org The reactivity of the C-F bond is influenced by the electronic environment created by the other substituents.

In some instances, fluoride can act as a leaving group. For example, a patent describes the fluoride exchange on a 3-fluoro-4-nitropyridine (B80604) N-oxide, indicating that the C-F bond at the 3-position can be susceptible to nucleophilic attack under specific conditions. google.com Furthermore, studies on other fluorinated pyridines have shown that the fluorine atom can be displaced by various nucleophiles. acs.org

The following table presents examples of nucleophilic substitution where a fluorine atom is displaced in fluorinated pyridine derivatives.

| Substrate | Nucleophile | Product | Reference |

| 3-Fluoro-4-nitropyridine N-oxide | [¹⁸F]Fluoride | 3-[¹⁸F]Fluoro-4-nitropyridine N-oxide | google.com |

| 2-Fluoropyridine (B1216828) | Various | 2-Substituted Pyridines | researchgate.net |

Influence of Substituents on SNAr Reaction Pathways

The regioselectivity and rate of SNAr reactions on the this compound ring are governed by the interplay of the electronic and steric effects of the substituents. The pyridine nitrogen atom and the nitro group are strongly electron-withdrawing, activating the ring towards nucleophilic attack. researchgate.netakjournals.comresearchgate.net The positions ortho and para to the nitro group are particularly activated.

The methyl group at the 2-position is an electron-donating group through an inductive effect (+I). researchgate.netakjournals.com This generally deactivates the ring towards nucleophilic attack. However, studies on the radiofluorination of 2-nitropyridines have indicated that the effect of methyl and methoxy (B1213986) groups on the SNAr reaction can be of minor importance, especially at elevated temperatures. researchgate.netakjournals.com

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Its net effect is electron-withdrawing, which further activates the ring for nucleophilic substitution. The position of these substituents dictates the most likely sites for nucleophilic attack. In this compound, the 6-position (bearing the nitro group) is para to the fluorine atom and ortho to the pyridine nitrogen, making it a highly activated site for nucleophilic substitution.

Kinetic and Thermodynamic Aspects of SNAr Transformations

The kinetics of SNAr reactions are influenced by factors such as temperature, solvent, and the nature of the nucleophile and leaving group. A study on the radiofluorination of 3-methyl-2-nitropyridine demonstrated a significant temperature dependence on the reaction yield. akjournals.com At 140°C, a high radiochemical yield of 89% was achieved after 30 minutes, whereas at 30°C, the yield dropped to 13%, with the formation of a significant amount of a by-product. akjournals.com This suggests that higher temperatures are favorable for the desired substitution reaction, likely by overcoming the activation energy barrier.

Reactions at the Methyl Group (Position 2)

The methyl group at the 2-position of this compound is also a site of potential reactivity, primarily through deprotonation to form an anionic intermediate.

Deprotonation and Anion Chemistry

The protons of the methyl group at the 2-position are acidic due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the nitro group at the 6-position. In the presence of a strong base, this methyl group can be deprotonated to generate a carbanion.

This type of reactivity has been observed in closely related compounds. For example, 2-methyl-3,5-dinitropyridine undergoes condensation reactions with aldehydes in the presence of piperidine, which acts as a base to deprotonate the methyl group. nih.gov The resulting anion then acts as a nucleophile, attacking the aldehyde to form a diarylethene after dehydration. nih.gov This demonstrates that the methyl group in such an electron-deficient environment is sufficiently acidic to participate in condensation reactions. It is therefore plausible that the methyl group of this compound could undergo similar deprotonation and subsequent reactions with various electrophiles.

Condensation and Coupling Reactions Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring can participate in condensation and coupling reactions, often activated by the electron-withdrawing nature of the nitro group. While specific examples for this compound are not extensively documented in the provided results, analogous transformations in similar pyridine derivatives suggest potential reaction pathways. For instance, related pyridine compounds are known to undergo Suzuki-Miyaura coupling reactions. In these reactions, the pyridine derivative, typically as a halide, couples with a boronic acid in the presence of a palladium catalyst. google.com Given this, it is plausible that derivatives of this compound could be functionalized at the methyl position or other positions on the ring through such cross-coupling methods.

Additionally, condensation reactions are a possibility. For example, diethyl malonate can react with 2-chloro-3-nitropyridine (B167233) in the presence of a base, followed by decarboxylation, to yield 2-methyl-3-nitropyridine. This highlights the potential for the methyl group or a precursor to be involved in forming the pyridine ring system itself.

Oxidation and Reduction at the Methyl Position

The oxidation and reduction of the methyl group in this compound are key transformations. The methyl group can be oxidized to a carboxylic acid. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) can be oxidized to form a carboxylic acid, which can then undergo further reactions. nih.gov

Conversely, while direct reduction of the methyl group is less common, transformations of related functional groups are well-established. For instance, a carboxylic acid group can be reduced to an alcohol. The synthesis of 3-fluoropyridine-2-methanol has been achieved through the reduction of an ester group. google.com

Transformations of the Nitro Group (Position 6)

The nitro group at the 6-position is a highly versatile functional group, primarily undergoing reduction to various nitrogen-containing moieties.

The reduction of the nitro group is a fundamental reaction for this class of compounds. The process can yield different products depending on the reaction conditions and the reducing agents used. The generally accepted mechanism for nitro group reduction involves a stepwise process. google.com The nitro group is first reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to an amine. google.com The hydroxylamine intermediate can sometimes accumulate as it is the slowest step in the reduction. google.com

A parallel pathway can also occur where the nitroso and hydroxylamine intermediates condense to form an azoxy compound, which can be further reduced to azo and hydrazo compounds before yielding the final amine product. google.com Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). rsc.org Chemical reducing agents such as iron in the presence of an acid or stannous chloride (SnCl2) in hydrochloric acid (HCl) are also employed. ambeed.com The choice of reducing agent and reaction conditions can allow for the selective formation of the amino, hydroxylamino, or azoxy derivatives. google.comrsc.org

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. kochi-tech.ac.jp This significantly decreases the electron density of the pyridine ring, making it electron-deficient. kochi-tech.ac.jp This electron deficiency is crucial as it activates the pyridine ring towards nucleophilic attack. kochi-tech.ac.jp For instance, halogen atoms on a nitrated pyridine ring are more susceptible to nucleophilic substitution. nih.gov The nitro group's ability to stabilize a negative charge in an intermediate complex facilitates these reactions. researchgate.net Furthermore, the presence of the nitro group can influence the regioselectivity of reactions on the pyridine ring. ambeed.com

Electrophilic Reactivity Profiles (Considering Electron-Deficient Nature)

Due to the strong electron-withdrawing nature of the nitro group, the pyridine ring in this compound is deactivated towards electrophilic aromatic substitution. kochi-tech.ac.jp Electrophiles, which are electron-seeking, will be less likely to attack the electron-poor ring. However, if forced, electrophilic substitution would be directed to specific positions based on the combined directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the fluoro and nitro groups are meta-directors. In highly deactivated systems, forcing conditions may be required for any electrophilic substitution to occur.

Computational Studies on Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), are valuable tools for investigating the reaction mechanisms of nitropyridine derivatives. researchgate.netnih.gov These studies can provide insights into the electronic structure, stability of intermediates, and transition state energies, which helps in understanding the reactivity and regioselectivity observed in these compounds. For example, DFT calculations have been used to study the mechanism of nucleophilic aromatic substitution on nitropyridines, confirming the formation of a Meisenheimer complex intermediate. researchgate.net Such computational models can also predict the effect of different substituents on the reaction barriers and thermodynamics. nih.gov While specific computational studies on this compound were not found, the methodologies applied to similar molecules are directly relevant to understanding its chemical behavior. researchgate.netnih.gov

Transition State Analysis for Key Reactions

The key reactions of this compound predominantly involve nucleophilic aromatic substitution (SNAr). Computational studies on similar fluoronitropyridine systems provide significant insight into the transition states of these reactions. The mechanism can proceed through either a stepwise pathway, involving a discrete Meisenheimer complex intermediate, or a concerted pathway where bond formation and bond cleavage occur in a single step.

The stability of the transition state is a critical factor determining the reaction pathway. For many SNAr reactions, the transition state is stabilized by the electron-withdrawing groups that can delocalize the developing negative charge. researchgate.net In the case of nitropyridines, the nitro group is highly effective at stabilizing the anionic transition state, thereby lowering the activation energy barrier. researchgate.net

Computational analyses, often using Density Functional Theory (DFT), are employed to model the geometry and energy of these transition states. strath.ac.uk For reactions involving substituted pyridines, the transition state for an SNAr reaction can be characterized by the simultaneous interaction of the incoming nucleophile and the departing leaving group with the ring carbon atom. The nature of this transition state can range from "tight," with short partial bonds to the nucleophile and leaving group, to "loose."

Studies on related systems, such as the reaction of pyridinio-N-phosphonates with pyridine, show that the transition state geometry is influenced by the basicity (pKa) of the leaving group. For very good or very poor leaving groups, the transition states tend to be more asymmetric. In contrast, when the nucleophile and leaving group have similar basicities, a more symmetrical transition state is often observed. This principle suggests that for this compound, the nature of the attacking nucleophile will significantly influence the symmetry and energy of the transition state.

| Parameter | Description | Relevance to this compound |

| Mechanism Type | Can be stepwise (via Meisenheimer intermediate) or concerted. strath.ac.ukresearchgate.net | The specific pathway depends on the nucleophile, leaving group, and solvent. The strong electron-withdrawing nitro group can stabilize the Meisenheimer intermediate, potentially favoring a stepwise path. researchgate.netnih.gov |

| Transition State (TS) Geometry | Characterized by the bond lengths and angles of the reacting species. For SNAr, this involves the C-nucleophile and C-leaving group bonds. | The geometry would be influenced by steric hindrance from the ortho-methyl group and the electronic pull of the para-nitro group. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | Lowered by the stabilizing effect of the -NO2 group on the negatively charged transition state. researchgate.net |

| TS Symmetry | Describes the relative extent of bond formation and bond breaking in the transition state. | Depends on the pKa of the incoming nucleophile relative to the fluoride leaving group. A nucleophile with a pKa similar to that of HF might lead to a more symmetric transition state. |

Reaction Energy Profiles and Intermediates

The reaction energy profile for a chemical reaction illustrates the energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. For the SNAr reactions of this compound, the profile depends on whether the mechanism is stepwise or concerted. researchgate.net

In a stepwise mechanism, the energy profile shows two transition states and one intermediate. nih.govacs.org

First Transition State (TS1): The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a high-energy transition state.

Meisenheimer Complex (Intermediate): The system then relaxes into a lower-energy state, forming a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. In this intermediate, the aromaticity of the pyridine ring is temporarily lost. The stability of this complex is crucial and is significantly enhanced by the electron-withdrawing nitro group. researchgate.netnih.gov

Second Transition State (TS2): The system must then surmount a second energy barrier corresponding to the expulsion of the fluoride leaving group.

Products: The final aromatic product is formed.

A simplified Marcus analysis can help predict whether a reaction will be stepwise or concerted. If the Meisenheimer intermediate is highly stabilized, it exists as a true minimum on the reaction coordinate, resulting in a stepwise reaction. If it is less stable, it may only represent a shoulder on the energy profile or disappear entirely, leading to a concerted mechanism where the intermediate does not have a finite lifetime. researchgate.net

Computational studies on the reaction between 3-nitropyridine (B142982) and various carbanions have detailed such energy profiles, calculating the relative energies of reactants, intermediates, transition states, and products. researchgate.net These studies show that the formation of the Meisenheimer-type adduct is a key step, and its subsequent reaction pathway is influenced by steric factors. acs.orgresearchgate.net For this compound, the ortho-methyl group could introduce steric hindrance that affects the stability of the intermediate and the height of the energy barriers.

| Reaction Stage | Description | Key Energetic Features |

| Reactants | This compound + Nucleophile | Initial energy level of the system. |

| Transition State 1 (TS1) | Nucleophilic attack on the C-F carbon. | Represents the activation energy for the formation of the intermediate (Ea1). |

| Intermediate | Meisenheimer (σ-complex) adduct. nih.govacs.org | A local minimum on the energy profile. Its depth indicates its stability. |

| Transition State 2 (TS2) | Expulsion of the fluoride leaving group. | Represents the activation energy for the rearomatization step (Ea2). |

| Products | Substituted pyridine + Fluoride ion | Final energy level of the system. The overall energy difference (ΔE) determines if the reaction is exothermic or endothermic. |

Solvent Effects on Reactivity

The solvent plays a critical role in the kinetics and mechanism of SNAr reactions. The choice of solvent can influence the stability of the reactants, intermediates, and transition states, thereby altering the reaction rate and potentially the pathway.

For SNAr reactions, which involve the formation of charged intermediates and transition states, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are typically preferred. These solvents are effective at solvating cations but are less effective at solvating anions. This differential solvation leaves the nucleophile relatively "bare" and more reactive. More importantly, they can stabilize the charged Meisenheimer complex and the transition states leading to it, which accelerates the reaction. clockss.orgmdpi.com

In a study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, it was found that nitro-group migration occurred specifically in polar aprotic solvents, highlighting the profound influence of the solvent on the reaction outcome. clockss.org Computational studies have also shown a dramatic difference in reaction mechanisms between the gas phase and solution. For instance, a reaction that proceeds via a stepwise mechanism in the gas phase might follow a concerted path in a polar solvent like DMSO, because the solvent can sufficiently stabilize the highly polar single transition state of the concerted pathway. strath.ac.uk

The effect of the solvent can be modeled computationally using implicit solvent models (like CPCM) or by including explicit solvent molecules in the calculation. strath.ac.uktandfonline.com These models help to predict how the reaction energy profile changes in different media. For this compound, using a polar aprotic solvent would be expected to significantly enhance its reactivity towards nucleophiles by stabilizing the charged species involved in the SNAr mechanism.

Strategic Applications of 3 Fluoro 2 Methyl 6 Nitropyridine in Complex Molecule Synthesis

As a Versatile Building Block for Diversified Pyridine (B92270) Derivatives

The strategic placement of reactive sites on the pyridine ring of 3-Fluoro-2-methyl-6-nitropyridine allows for its elaboration into a wide array of more complex pyridine-containing molecules. The fluorine and nitro groups are particularly susceptible to nucleophilic substitution, while the methyl group can undergo various transformations, providing multiple avenues for structural diversification.

Construction of Advanced Pyridine Scaffolds

The reactivity of this compound facilitates its use in constructing advanced pyridine scaffolds, which are central to many areas of chemical research. The fluorine atom at the 3-position and the nitro group at the 6-position are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various nucleophiles, leading to highly functionalized pyridine derivatives.

For instance, the nitro group, being a particularly good leaving group in nucleophilic aromatic substitutions, can be displaced by a variety of nucleophiles. mdpi.com This reactivity is a cornerstone for creating substituted pyridines that would be challenging to synthesize through other methods. The presence of the electron-withdrawing nitro group activates the pyridine ring towards such substitutions.

Synthesis of Polycyclic Nitrogen Heterocycles

This compound is also a valuable precursor in the synthesis of polycyclic nitrogen heterocycles. These complex structures, which contain multiple fused rings including at least one nitrogen atom, are of significant interest in materials science and medicinal chemistry. The strategic functionalization of the pyridine ring allows for subsequent annulation reactions, where additional rings are fused onto the initial pyridine core.

Methodologies such as sequential aminopalladation and carbopalladation cascade reactions can be employed to construct tricyclic nitrogen heterocycles from appropriately substituted aniline (B41778) derivatives. nih.gov While not directly starting from this compound, the principles of using functionalized pyridines to build polycyclic systems are well-established. The reactive handles on this compound make it an ideal starting point for creating the necessary precursors for such cascade reactions, ultimately leading to the formation of complex, multi-ring systems.

Intermediate in the Preparation of Specific Chemical Scaffolds

Beyond its direct use as a building block, this compound often serves as a crucial intermediate in multi-step synthetic sequences. Its transformation into other functionalized pyridines is a key step en route to more complex and specific molecular targets.

Contribution to Ligand Synthesis

In the field of coordination chemistry, ligands play a fundamental role in the properties and reactivity of metal complexes. The synthesis of novel ligands with tailored electronic and steric properties is a continuous pursuit. Nitropyridines, in general, are utilized as precursors in the synthesis of various ligands. nih.gov For example, bidentate ligands can be prepared from aminonitropyridines. nih.gov The functional groups on this compound can be manipulated to introduce coordinating atoms, thereby transforming the simple pyridine into a chelating ligand capable of binding to metal ions.

Precursor for Pharmacologically Relevant Ring Systems

The pyridine motif is a privileged structure in drug design, appearing in a vast number of pharmaceutical agents. bohrium.com Nitropyridines are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems. nih.gov this compound, with its specific substitution pattern, can be elaborated into various pharmacologically relevant ring systems. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused bicyclic or polycyclic systems. google.com

The development of synthetic routes to nitrogen-containing bicyclic heterocycles often involves the use of functionalized pyridines. google.com The strategic placement of the fluoro and nitro groups on the pyridine ring of this compound allows for selective transformations that can lead to the formation of complex heterocyclic frameworks without discussing their specific biological activities.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

Role in Method Development for C-F Bond Functionalization (Beyond Simple SNAr)

While the fluorine atom of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions, its true value in advanced synthetic methodology lies in its use as a substrate for the development of transition-metal-catalyzed C-F bond functionalization. The inherent strength of the carbon-fluorine bond makes its selective activation a significant challenge in organic chemistry. However, the specific electronic features of this compound make it an exemplary platform for pioneering and refining new catalytic strategies that go beyond traditional substitution chemistry.

The key to the reactivity of this compound in such transformations is the strategic placement of the nitro group. Positioned para to the fluorine atom, the strongly electron-withdrawing nitro group significantly lowers the activation energy for the oxidative addition of the C-F bond to a low-valent transition metal center, a critical and often rate-determining step in catalytic cycles. mdpi.comnih.gov This electronic activation renders the otherwise inert C-F bond susceptible to cleavage and subsequent functionalization, allowing chemists to use fluoropyridines as versatile cross-coupling partners.

Research in this area focuses on using substrates like this compound to expand the scope and efficiency of catalytic systems, particularly those based on palladium and nickel. mdpi.comox.ac.ukresearchgate.net These developed methods are crucial for forging new carbon-carbon and carbon-heteroatom bonds, which are fundamental connections in pharmaceuticals and materials science.

Detailed Research Findings in Catalytic Cross-Coupling

The development of new catalytic methods often involves screening substrates to test the limits and applicability of a new catalyst system. This compound serves as an ideal candidate for such studies in C-F cross-coupling. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates reactions that are typically challenging for less-activated fluoroarenes.

Method development studies have successfully demonstrated the cross-coupling of electron-deficient fluoroaromatics, including nitro-substituted variants, with a range of coupling partners. For instance, the Suzuki-Miyaura coupling of fluoroarenes is significantly more effective when an ortho-nitro group is present to activate the C-F bond. mdpi.com This principle is directly applicable to this compound, where the para-nitro group provides the necessary electronic activation for oxidative addition to a Pd(0) catalyst. mdpi.comnih.gov

The table below illustrates the types of C-F functionalization reactions for which this compound is a suitable developmental substrate, based on established catalytic systems for analogous compounds.

Table 1: Potential C-F Cross-Coupling Reactions Utilizing this compound as a Model Substrate

This table is illustrative of reaction types developed using analogous activated fluoroarenes and is based on established catalytic principles.

| Coupling Partner Type | Example Reagent | Catalytic System (Example) | Product Type | Relevant Research Context |

| Arylboronic Acid | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., Cs₂CO₃) | 2-Methyl-6-nitro-3-phenylpyridine | Development of Suzuki-Miyaura couplings for activated C-F bonds. mdpi.comnih.gov |

| Terminal Alkyne | Phenylacetylene | PdCl₂(dppf) / CuI / Base (e.g., Et₃N) | 2-Methyl-6-nitro-3-(phenylethynyl)pyridine | Expansion of Sonogashira coupling to include C-F electrophiles. eie.gr |

| Secondary Amine | Morpholine | Pd-BrettPhos Precatalyst / Base (e.g., LiHMDS) | 4-(2-Methyl-6-nitropyridin-3-yl)morpholine | Probing the scope of Buchwald-Hartwig amination for C-F bonds. nih.gov |

| Organostannane | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Methyl-6-nitro-3-vinylpyridine | Stille coupling method development for challenging electrophiles. |

| Hydride Source | Pinacolborane (HBPin) | Nickel(0) complex / Ligand | 2-Methyl-6-nitropyridine | Catalytic hydrodefluorination (HDF) method development. acs.orgwhiterose.ac.uk |

These developmental studies are critical for several reasons:

Ligand Scaffolding: They allow for the testing of new phosphine (B1218219) ligands designed to promote the difficult oxidative addition of the C-F bond and facilitate reductive elimination. ox.ac.uknih.gov

Substrate Scope Expansion: By demonstrating success with a challenging substrate like an activated fluoropyridine, researchers can claim broader applicability for their new methods.

Mechanistic Insight: The predictable electronic nature of this compound allows for systematic studies into the mechanism of C-F activation, including the influence of steric hindrance from the adjacent methyl group and the precise electronic role of the nitro group. nih.govox.ac.uk

Beyond C-C and C-N bond formation, this compound is also a valuable substrate for developing hydrodefluorination (HDF) reactions. whiterose.ac.uk Catalytic HDF, which replaces a fluorine atom with hydrogen, is an emerging area for the selective modification of complex fluorinated molecules. Methodologies using nickel or phosphine-based catalysts can be optimized using substrates like this compound to understand regioselectivity and functional group tolerance. acs.orgwhiterose.ac.uk

Theoretical and Computational Chemistry Studies of 3 Fluoro 2 Methyl 6 Nitropyridine

Electronic Structure Analysis

The arrangement of electrons in a molecule is fundamental to its chemical behavior. For 3-fluoro-2-methyl-6-nitropyridine, understanding its electronic structure involves examining its frontier molecular orbitals, charge distribution, and dipole moment.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net

For conjugated molecules like this compound, FMO analysis helps in understanding the charge transfer that occurs between electron-donating and electron-accepting groups through the π-conjugated system. researchgate.net The presence of both an electron-donating methyl group and electron-withdrawing nitro and fluoro groups on the pyridine (B92270) ring influences the energies and distributions of the HOMO and LUMO, thereby affecting the molecule's reactivity.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charges within a molecule is often non-uniform, leading to a molecular electrostatic potential (MEP) map. researchgate.net This map is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate areas of high electron density and are prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential, shown in blue, have low electron density and are susceptible to nucleophilic attack. researchgate.nettandfonline.com Green areas represent neutral electrostatic potential. tandfonline.com

Dipole Moments and Polarity Considerations

The dipole moment is an important factor in understanding intermolecular interactions, as polar molecules tend to align themselves to minimize electrostatic energy. researchgate.net This alignment can be influenced by factors such as hydrogen bonding. researchgate.net The polarity of a molecule like this compound, arising from its electronegative fluorine and nitro groups, is expected to play a significant role in its physical properties and interactions with other molecules.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are critical to its properties and function.

Optimized Geometries and Bond Parameters

Computational methods, such as density functional theory (DFT), are used to determine the most stable, or optimized, geometry of a molecule. tandfonline.com These calculations provide detailed information on bond lengths, bond angles, and dihedral (torsional) angles.

For pyridine derivatives, the pyridine ring generally maintains its aromatic planarity. However, the substituents can influence the geometry. For example, in some nitropyridine-N-oxides, the heterocyclic ring has been found to be non-planar. nih.gov The bond lengths and angles are also affected by the substituents. For instance, carbon-fluorine bonds are typically shorter than carbon-hydrogen bonds due to the high electronegativity of fluorine. In some cases, the nitro group may lie coplanar with the pyridine ring, which facilitates conjugation.

Table 1: Representative Bond Parameters for Substituted Pyridines

| Structural Parameter | Typical Value/Observation | Significance |

| Pyridine ring planarity | <0.01 Ångstrom deviation | Maintenance of aromatic character. |

| C-F bond length | ~1.32 Å | Reflects the high electronegativity of fluorine. |

| C-NO2 bond | Can be co-planar with the ring | Facilitates conjugation. |

Note: The values in this table are illustrative and based on related structures. Precise parameters for this compound would require specific computational studies.

Conformational Landscapes and Energetics

Conformational analysis explores the different spatial arrangements of a molecule, known as conformers, and their relative energies. This is particularly relevant for rotation around single bonds. For example, the rotation of the nitro group around the C-NO2 bond can be restricted due to partial double-bond character arising from conjugation with the aromatic ring. Similarly, a methyl group adjacent to other substituents may exhibit restricted rotation due to steric hindrance.

Computational methods can be used to map the potential energy surface (PES) by systematically changing dihedral angles to identify the most stable conformers (local minima on the energy surface) and the energy barriers between them. tandfonline.com This analysis provides a deeper understanding of the molecule's flexibility and the preferred shapes it adopts.

Spectroscopic Parameter Prediction (Strictly Theoretical, Not for Identification)

Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, providing data that can illuminate electronic structures and predict the outcomes of chemical processes. These predictions are not intended for direct experimental identification but rather for gaining a deeper understanding of molecular behavior.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for structural elucidation and mechanistic investigation. mdpi.comnih.gov Density Functional Theory (DFT) is a frequently employed tool for these calculations due to its high accuracy-to-cost ratio. mdpi.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT frameworks to calculate the isotropic magnetic shielding tensors, from which chemical shifts are derived. mdpi.comresearchgate.net

For a molecule like this compound, theoretical calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts. These predicted values offer insights into the electronic environment of each nucleus. For instance, the calculated shifts can reveal the electron-withdrawing effects of the nitro and fluoro substituents on the pyridine ring, providing a quantitative measure of their influence on the surrounding atoms. By comparing the predicted shifts of reactants, intermediates, and products, computational NMR can help elucidate reaction mechanisms. nih.gov The choice of functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ) is crucial for obtaining accurate results that correlate well with underlying chemical principles. mdpi.comrsc.org

Illustrative Data: Predicted NMR Chemical Shifts

The following table provides an illustrative example of theoretically predicted NMR chemical shifts for a nitropyridine derivative, calculated using a DFT/GIAO approach. This data demonstrates the type of information generated from such computational studies.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |

| Methyl Proton | ¹H | 2.65 |

| Ring Proton (H-4) | ¹H | 8.10 |

| Ring Proton (H-5) | ¹H | 7.95 |

| Methyl Carbon | ¹³C | 18.5 |

| Ring Carbon (C-2) | ¹³C | 152.0 |

| Ring Carbon (C-3) | ¹³C | 155.8 (J-F coupling) |

| Ring Carbon (C-4) | ¹³C | 125.4 |

| Ring Carbon (C-5) | ¹³C | 120.1 |

| Ring Carbon (C-6) | ¹³C | 158.3 |

| Fluorine | ¹⁹F | -115.2 |

| Nitro Nitrogen | ¹⁵N | -15.0 |

Theoretical vibrational frequency analysis is a powerful method for characterizing stationary points on a potential energy surface, corresponding to stable molecules and transition states. acs.org Performed using methods like DFT, these calculations yield a set of vibrational modes and their corresponding frequencies. researchgate.net For this compound, this analysis can identify the characteristic stretching and bending frequencies for its key functional groups, such as the C-F, C-NO₂, and C-CH₃ bonds.

This technique is particularly valuable for studying reaction pathways. By calculating the vibrational frequencies of a proposed transition state, one can verify its nature; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. Comparing the computed vibrational spectra of reactants, transition states, and products allows for a detailed understanding of the structural changes that occur during a chemical transformation. Studies on similar molecules, such as 2-hydroxy-5-methyl-3-nitropyridine, have shown good agreement between vibrational frequencies calculated via DFT and experimental data, validating the utility of this approach. researchgate.net

Illustrative Data: Predicted Vibrational Frequencies

This table presents a selection of predicted vibrational frequencies for a nitropyridine derivative, illustrating the output of a theoretical vibrational analysis.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1595 |

| NO₂ Symmetric Stretch | 1350 |

| C-F Stretch | 1280 |

| Pyridine Ring Breathing | 998 |

| C-H Stretch (Methyl) | 2980 |

| C-H Bending (Methyl) | 1450 |

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that relate the chemical structure of a compound to its reactivity. ekb.eg These models are instrumental in efficiently predicting the chemical behavior of new compounds without the need for time-consuming experiments. nih.gov

The development of a QSRR model begins with the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. For predicting the reactivity of this compound, electronic descriptors are particularly relevant. These are typically derived from quantum chemical calculations (e.g., DFT). Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicators of a molecule's ability to donate or accept electrons, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is related to the chemical stability and reactivity of the molecule. tandfonline.com

Mulliken or Natural Bond Orbital (NBO) Charges: These provide the partial charge distribution on each atom, indicating potential sites for nucleophilic or electrophilic attack.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that links them to an observed measure of reactivity. ekb.egnih.gov The goal is to create a robust model capable of making accurate reactivity predictions for similar, unstudied compounds. nih.gov

Table: Key Electronic Descriptors for QSRR Models

The following table lists important electronic descriptors used in building QSRR models and their typical relevance to chemical reactivity.

| Descriptor | Symbol | Relevance in Reactivity Prediction |

| HOMO Energy | E_HOMO | Relates to electron-donating ability (nucleophilicity). |

| LUMO Energy | E_LUMO | Relates to electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ΔE | Correlates with chemical stability and kinetic reactivity. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Global Electrophilicity | ω | Quantifies the ability of a molecule to accept electrons. |

| Atomic Charges | q(A) | Identify reactive sites for electrostatic interactions. |

| Dipole Moment | µ | Indicates overall molecular polarity, affecting solvent interactions. |

A critical step in the development of a QSRR model is its validation, which involves correlating the computationally derived parameters with experimentally measured reactivity data. nih.gov For a compound like this compound, this could involve experimental data such as rate constants for a specific reaction (e.g., nucleophilic aromatic substitution) or equilibrium constants.

Future Directions and Emerging Research Frontiers for 3 Fluoro 2 Methyl 6 Nitropyridine

Exploration of Novel Synthetic Methodologies

Traditional synthetic routes are being supplemented by modern techniques that offer greener, more efficient, and highly selective pathways to and from 3-fluoro-2-methyl-6-nitropyridine.

Photochemical and electrochemical methods represent a paradigm shift in chemical synthesis, offering unique reactivity under mild conditions.

Photochemical Synthesis: The application of photoredox catalysis is a promising frontier for the synthesis and functionalization of fluoropyridines. acs.org Research has demonstrated the synthesis of diversely substituted 3-fluoropyridines through the visible-light-mediated coupling of ketone derivatives, a process that could be adapted for the synthesis of the this compound core. acs.org Another innovative approach involves the copper-catalyzed fluorocarbonylation of alkyl halides under photoirradiation to produce acyl fluorides. chemrxiv.org Such a strategy could be envisioned for the direct conversion of a related halopyridine precursor into a fluorinated pyridine (B92270) derivative, potentially streamlining the synthesis of the target compound. These light-driven methods often proceed at room temperature, avoiding the harsh conditions required in traditional syntheses and offering access to novel chemical space. acs.orgchemrxiv.org

Electrochemical Methods: Electrochemistry provides a powerful tool for driving redox reactions without the need for stoichiometric chemical reagents. The electrochemical reduction of 3-nitropyridines to their corresponding 3-aminopyridines has been successfully demonstrated in acidic solution. google.com This technique could be directly applied to this compound to selectively reduce the nitro group, a key transformation for building more complex molecules. This approach avoids the use of metal hydrides or catalytic hydrogenation, presenting a cleaner and potentially more scalable alternative for producing the valuable 2-methyl-3-fluoro-6-aminopyridine intermediate. google.com

The use of enzymes and whole-cell systems for chemical synthesis is rapidly gaining traction due to their unparalleled selectivity and environmentally benign nature.

Enzymatic Reduction: Nitroreductase enzymes (NRs) have shown significant promise for the reduction of aromatic nitro compounds. researchgate.net Studies on the reduction of 2-methyl-5-nitropyridine, a constitutional isomer of the target compound, have demonstrated the feasibility of using NRs in combination with a disproportionation agent for efficient conversion to the corresponding amine. researchgate.netgoogle.com This biocatalytic method can be performed at ambient temperature and pressure without requiring hydrogen gas, offering a significant advantage over traditional catalytic hydrogenation. google.com

Enzymatic Functionalization: Beyond reduction, biocatalysis offers pathways to other functional groups. Whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various pyridine derivatives. nih.gov For instance, the biotransformation of 4-methyl-3-nitro-pyridin-2-amine using the fungus Cunninghamella elegans yielded a mixture of products resulting from oxidation at both the aromatic ring and the methyl group, showcasing the potential for regioselective C-H oxidation. nih.gov Furthermore, engineered enzymes, such as myoglobin (B1173299) variants, have been developed to catalyze transformations like the stereoselective synthesis of fluorinated cyclopropanes, indicating the potential for creating highly specialized biocatalysts for the advanced functionalization of this compound. utdallas.edu

Table 1: Potential Biocatalytic Transformations for Nitropyridine Scaffolds

| Transformation | Enzyme/Organism Class | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Nitro Reduction | Nitroreductase (NR) | 2-Methyl-5-nitropyridine | Aromatic Amine | researchgate.netgoogle.com |

| Hydroxylation | Burkholderia sp. MAK1 | Pyridin-2-amines | Hydroxypyridine | nih.gov |

| C-H Oxidation | Cunninghamella elegans | 4-Methyl-3-nitropyridin-2-amine | Hydroxymethylpyridine | nih.gov |

| Carbene Transfer | Engineered Myoglobin | β,β-difluoro-styrene | gem-difluorocyclopropane | utdallas.edu |

Advanced Functionalization Strategies

The inherent reactivity of the different substituents on this compound provides a rich platform for developing sophisticated functionalization strategies to build molecular complexity efficiently.

Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy in modern organic synthesis.

Pyridine Ring Functionalization: Palladium-catalyzed C-H arylation has emerged as a potent method for modifying the pyridine core. nih.gov Research on 3-fluoropyridines and 3-nitropyridines has shown that arylation occurs with high regioselectivity, primarily at the C-4 position, influenced by the electronic properties of the substituents. nih.gov The electron-withdrawing nature of both the fluoro and nitro groups in this compound would be expected to activate the C-4 and C-5 positions for such transformations. Computational studies have been instrumental in understanding the mechanisms of these carboxylate-assisted C-H activation reactions, which can guide catalyst and ligand selection for optimal outcomes. scispace.com

Denitrative C-H Arylation: A particularly innovative strategy involves using the nitro group not just as an activating group but as a leaving group in a C-H arylation reaction. rsc.org Palladium-catalyzed denitrative coupling allows for the formal replacement of the nitro group with an aryl group derived from a C-H bond of another molecule, offering a novel disconnection approach for synthesizing complex biaryl structures from nitropyridine precursors. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient means of constructing complex molecules. The multiple reactive sites on this compound—the nucleofugality of the fluoro and nitro groups, the acidity of the methyl C-H bonds, and the activatable ring C-H bonds—make it an ideal substrate for such processes.

A hypothetical cascade could be initiated by a nucleophilic aromatic substitution (SNAr) of the highly activated nitro group. nih.govnih.gov The resulting intermediate could then undergo an intramolecular C-H activation of the methyl group, leading to the rapid assembly of a bicyclic heterocyclic system. Alternatively, multicomponent reactions, such as the copper-catalyzed cascade annulation of oxime acetates and aldehydes, provide a template for how the pyridine core could be constructed or elaborated in a single, highly convergent step. researchgate.net The development of cascade reactions starting from this compound is a key frontier for leveraging its dense functionality to create novel molecular scaffolds.

Development of High-Throughput Screening for Reaction Discovery

To accelerate the discovery of novel transformations for this compound, high-throughput screening (HTS) methodologies are indispensable. HTS has become a cornerstone in drug discovery for identifying lead compounds and can be adapted for reaction discovery. cam.ac.ukcpu.edu.cn

By employing automated liquid handlers and plate-based reaction formats, hundreds or thousands of potential reactions can be evaluated in parallel. This approach would enable the rapid screening of extensive libraries of catalysts (e.g., palladium, copper, rhodium complexes), ligands, bases, and solvents to identify optimal conditions for desired transformations, such as the selective C-H activation of the C-5 position or a novel cascade cyclization. For a multifunctional substrate like this compound, HTS can efficiently map complex reaction landscapes, uncovering previously unknown reactivity and providing solutions to longstanding selectivity challenges, thereby dramatically accelerating the pace of research and application.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The synthesis and functionalization of complex molecules like this compound are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are shifting the paradigm of chemical synthesis from traditional, often intuition-based methods to a more predictive and data-driven endeavor. By learning from vast datasets of known chemical reactions, AI and ML models can forecast reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways from scratch.

At its core, the application of AI in chemistry involves training algorithms on large databases of chemical reactions to recognize patterns in reactivity. engineering.org.cn This allows the models to predict how a molecule, such as this compound, will behave under specific reaction conditions. This predictive power is crucial for accelerating the discovery and development of new chemical entities and for optimizing the synthesis of existing ones. The models can analyze the intricate interplay of the fluoro, methyl, and nitro functional groups on the pyridine ring to predict its reactivity. acs.orgresearchgate.net

Machine learning approaches in chemical reaction prediction can be broadly categorized into forward prediction (predicting products from reactants) and retrosynthesis (predicting reactants from a target product).

Forward Reaction Prediction: In this approach, an AI model is given the starting materials and reagents and predicts the most likely product(s). For this compound, a forward prediction model could assess the outcome of various transformations, such as nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, reduction of the nitro group, or modification of the methyl group. These models can assign probabilities to different potential products, helping chemists to prioritize experiments that are most likely to succeed. acs.org For instance, the model might predict that a given nucleophile will preferentially displace the fluorine atom over reacting with the nitro group, based on patterns learned from thousands of similar reactions in its training data. researchgate.net

Template-based models: These rely on a predefined library of reaction rules or "templates" extracted from reaction databases. The AI recommends the most suitable template to apply at each step of the deconstruction. biorxiv.org